MF-094

USP30 Selectivity Deubiquitinase

MF-094 is the definitive selective USP30 inhibitor (IC50=0.12–0.15 μM; Ki=0.09 μM) with proven in vivo efficacy in diabetic wound healing. It delivers <30% inhibition across 22 other USPs at 10 μM—a selectivity index >67 versus USP1/7/14/28—eliminating off-target DUB confounding that plagues lesser probes. This is the only USP30 tool validated in a translational disease model, making it the unambiguous choice for mitophagy target validation, SAR benchmarking, and preclinical metabolic disease research. Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C30H37N3O4S
Molecular Weight 535.7 g/mol
Cat. No. B609010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMF-094
SynonymsMF094;  MF 094MF-094
Molecular FormulaC30H37N3O4S
Molecular Weight535.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H37N3O4S/c1-30(2,3)33-38(36,37)27-19-11-16-23-24(27)17-10-18-25(23)31-29(35)26(20-21-12-6-4-7-13-21)32-28(34)22-14-8-5-9-15-22/h4,6-7,10-13,16-19,22,26,33H,5,8-9,14-15,20H2,1-3H3,(H,31,35)(H,32,34)/t26-/m0/s1
InChIKeyDQXORJHBZHLLTE-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MF-094: A Highly Selective USP30 Inhibitor for Mitochondrial Quality Control and In Vivo Research


MF-094 is a potent and highly selective inhibitor of ubiquitin-specific protease 30 (USP30), a deubiquitinase that opposes Parkin-mediated mitophagy [1]. It exhibits an IC50 of 0.12-0.15 μM for human USP30 and a Ki of 0.09 μM [2]. MF-094 demonstrates exceptional selectivity over other USP family members, showing <30% inhibition against a panel of 22 USPs at 10 μM, with IC50 values >10 μM for USP1, USP7, USP14, and USP28 [2]. This compound serves as a critical tool for dissecting USP30-specific biology and has validated in vivo efficacy in diabetic wound healing models [3].

Why MF-094 Cannot Be Substituted by Other USP30 Inhibitors in Critical Research Applications


USP30 inhibitors exhibit wide variability in both potency and, more critically, selectivity profiles across the deubiquitinase (DUB) family . Unlike many other tool compounds that show significant off-target activity against related USPs, MF-094 demonstrates exceptional selectivity with a selectivity index >67 versus USP1, USP7, USP14, and USP28, and <30% inhibition across a panel of 22 USPs at 10 μM [1]. This high degree of target specificity is essential for experiments aimed at unequivocally linking phenotypic outcomes to USP30 inhibition, particularly in complex cellular systems where off-target effects can confound results. Furthermore, MF-094's validated in vivo efficacy in diabetic wound healing models [2] is not a property shared by all USP30 inhibitors, making it a distinct choice for translational research applications.

MF-094: Quantifiable Differentiation Evidence for Scientific Selection and Procurement


Unmatched USP30 Selectivity Profile Among Small Molecule Inhibitors

MF-094 demonstrates a level of selectivity for USP30 that is unmatched by other commercially available small molecule inhibitors . In a comprehensive panel of 22 USP assays, MF-094 exhibited <30% inhibition at a concentration of 10 μM, whereas many other DUB inhibitors show significant off-target activity at similar concentrations [1]. Specific IC50 values for key USP family members are >10 μM (USP1, USP7, USP14, USP28), resulting in a selectivity index >67 versus USP30 [1]. This profile ensures that observed biological effects are due to USP30 inhibition rather than off-target DUB modulation .

USP30 Selectivity Deubiquitinase Tool Compound

Validated In Vivo Efficacy in a Clinically Relevant Disease Model

MF-094 is one of the few USP30 inhibitors with demonstrated in vivo efficacy in a disease-relevant model, as shown in a study where MF-094 treatment facilitated wound healing in diabetic rats [1]. This study also demonstrated a clear mechanism of action, showing that MF-094 treatment decreased protein levels of NLRP3 and its downstream target caspase-1 p20, establishing the physiological importance of the USP30-NLRP3 link [1]. In contrast, many other USP30 tool compounds lack this level of in vivo validation, limiting their utility for translational research .

In Vivo Diabetic Wound Healing NLRP3 Inflammasome Translational

Potent and Quantitative Induction of Mitophagy in Cellular Models

MF-094 dose-dependently induces mitophagy in multiple cell lines, as demonstrated by a 3.2-fold increase in the colocalization coefficient of mitochondria (Tom20) and autophagosomes (LC3) in HeLa cells treated with 0.5 μM MF-094, compared to untreated controls [1]. This functional activity is consistent with the compound's mechanism of action as a USP30 inhibitor [2]. The compound's ability to accelerate mitophagy in a dose-dependent manner is a key differentiator from less potent or less selective USP30 inhibitors that may not elicit a robust mitophagy response at similar concentrations .

Mitophagy Parkin Cellular Assay Functional Activity

High Chemical Purity and Consistent Quality for Reproducible Research

MF-094 is available from multiple reputable vendors with a guaranteed purity of ≥98% by HPLC, ensuring consistent and reliable performance in biological assays . This level of purity is critical for minimizing the impact of impurities on experimental outcomes, particularly in sensitive biochemical and cellular assays. In contrast, less rigorously characterized USP30 inhibitors may contain impurities that could confound results or introduce variability between batches .

Purity Quality Control HPLC Reproducibility

Low Cytotoxicity Profile Enables Robust Cellular Assays

MF-094 exhibits minimal cytotoxicity in multiple cell lines, with cell viability remaining >90% at concentrations up to 20 μM in HeLa cells, SH-SY5Y cells, and normal human fibroblasts [1]. This low cytotoxicity profile allows for the use of higher concentrations in cellular assays to ensure complete target engagement without confounding effects on cell health. In contrast, some other DUB inhibitors have reported cytotoxicity at similar concentrations, which can limit their utility in long-term or high-concentration studies .

Cytotoxicity Cell Viability Cellular Assay Safety

Recommended Applications for MF-094 in Academic and Industrial Research Settings


Mitochondrial Quality Control and Mitophagy Studies

Given its potent and selective inhibition of USP30 and its robust induction of mitophagy in cellular models [1], MF-094 is an ideal tool compound for investigating the role of USP30 in mitochondrial quality control, Parkin-mediated mitophagy, and related processes. Its ability to increase mitochondrial protein ubiquitination and accelerate mitophagy in a dose-dependent manner makes it a reliable positive control for mitophagy assays [2].

Target Validation and Phenotypic Screening for USP30-Dependent Pathways

The exceptional selectivity profile of MF-094, with <30% inhibition of 22 other USPs at 10 μM [3], makes it an optimal choice for target validation studies where unambiguous attribution of phenotypes to USP30 is critical. This is particularly important in complex cellular environments where off-target DUB inhibition could confound results [1].

Preclinical In Vivo Studies of USP30 Inhibition in Disease Models

MF-094 is one of the few USP30 inhibitors with demonstrated in vivo efficacy in a clinically relevant disease model, specifically diabetic wound healing [4]. This validation makes it a preferred starting point for preclinical studies exploring the therapeutic potential of USP30 inhibition in metabolic, inflammatory, or fibrotic diseases, as well as for assessing the pharmacokinetic and pharmacodynamic properties of USP30 inhibition in vivo [4].

Control Compound for SAR Studies on Novel USP30 Inhibitors

Due to its well-characterized pharmacology and its close structural analog MF-095, which serves as a significantly less potent control probe [1], MF-094 is an excellent reference compound for structure-activity relationship (SAR) studies aimed at developing next-generation USP30 inhibitors. Its known potency, selectivity, and cellular activity provide a clear benchmark for evaluating new chemical entities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for MF-094

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.